4-Aminosalicylic acid
Overview
Description
Aminosalicylic acid, also known as para-aminosalicylic acid, is an organic compound with the chemical formula C₇H₇NO₃. It is a derivative of salicylic acid and is primarily used as an anti-mycobacterial agent in the treatment of tuberculosis. Aminosalicylic acid was first introduced in 1944 and has since played a significant role in the management of tuberculosis, especially in cases resistant to other treatments .
Mechanism of Action
Target of Action
The primary target of 4-Aminosalicylic acid is pteridine synthetase , a key enzyme involved in the synthesis of folic acid . Folic acid is essential for the growth and multiplication of bacteria, as it is involved in the synthesis of nucleic acids and amino acids .
Mode of Action
This compound interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid, a normal substrate of the enzyme . This competitive inhibition effectively blocks the synthesis of folic acid . As a result, the growth and multiplication of bacteria are slowed down, as they are unable to use external sources of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the folate pathway, leading to the accumulation of several folate-dependent metabolites . This disruption of the folate pathway inhibits the synthesis of nucleic acids and proteins, thereby slowing down bacterial growth and multiplication .
Pharmacokinetics
The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . These factors can impact the bioavailability of the drug and its therapeutic efficacy .
Result of Action
The action of this compound results in bacteriostatic effects against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acid conditions can lead to the prompt production of a toxic inactive metabolite . Furthermore, the drug is better tolerated in its sodium salt form than in its free acid form . Therefore, the physiological environment can significantly impact the drug’s action and effectiveness.
Biochemical Analysis
Biochemical Properties
4-Aminosalicylic acid plays a crucial role in biochemical reactions, particularly in inhibiting the synthesis of folic acid in bacteria. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), leading to the formation of hydroxyl dihydrofolate antimetabolites. These antimetabolites compete with dihydrofolate at the binding site of dihydrofolate reductase (DHFR), thereby inhibiting the folic acid synthesis pathway .
Cellular Effects
This compound affects various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, meaning it prevents the bacteria from multiplying without destroying them. This compound inhibits the onset of bacterial resistance to other antibiotics such as streptomycin and isoniazid. Additionally, this compound influences cell signaling pathways and gene expression by interfering with folic acid synthesis, which is essential for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This binding inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication. The compound also acts as a competitive antagonist with para-aminobenzoic acid, disrupting folic acid synthesis in sensitive organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions. Long-term studies have shown that it can cause liver inflammation and allergic reactions in some cases. The stability and degradation of this compound are critical factors in its effectiveness and safety in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats tuberculosis without causing significant adverse effects. At high doses, it can lead to toxicity, including liver inflammation and gastrointestinal disturbances. The threshold effects observed in these studies highlight the importance of dosage regulation to avoid toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to folic acid synthesis. It is metabolized in the liver, primarily through acetylation, and excreted via the kidneys. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate synthase, affecting metabolic flux and metabolite levels. These interactions are crucial for its antibacterial activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is distributed throughout the body, including the liver and kidneys. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound’s activity is influenced by its ability to target specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its effectiveness in inhibiting folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminosalicylic acid can be synthesized through several methods. One common method involves the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then reduced to aminosalicylic acid using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another method involves the gas-phase catalytic carboxylation of para-acetaminophenol with carbon dioxide in the presence of a basic compound and a catalyst at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of aminosalicylic acid often involves the catalytic hydrogenation of 5-nitrosalicylic acid. This method is preferred due to its high yield, regioselectivity, and environmental safety. The process typically involves the use of a solvent and a catalyst, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: Aminosalicylic acid can be oxidized to form corresponding quinones.
Reduction: The nitro group in 5-nitrosalicylic acid can be reduced to an amino group to form aminosalicylic acid.
Substitution: Aminosalicylic acid can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminosalicylic acid from nitrosalicylic acid.
Substitution: Halogenated derivatives of aminosalicylic acid.
Scientific Research Applications
Aminosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on bacterial growth and resistance mechanisms.
Medicine: Primarily used in the treatment of tuberculosis. .
Industry: Used in the production of dyes and other chemical intermediates.
Comparison with Similar Compounds
Aminosalicylic acid is part of a class of compounds known as aminosalicylates. Similar compounds include:
Mesalazine (5-aminosalicylic acid): Used primarily in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that is metabolized in the body to release mesalazine.
Uniqueness
Aminosalicylic acid is unique in its dual role as an anti-mycobacterial agent and an anti-inflammatory compound. Its ability to inhibit folic acid synthesis in bacteria makes it particularly effective against Mycobacterium tuberculosis, while its anti-inflammatory properties are beneficial in the treatment of inflammatory bowel diseases .
Properties
IUPAC Name |
4-amino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |
Record name | Aminosalicylic Acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022591 | |
Record name | p-Aminosalicylic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |
Record name | p-Aminosalicylic acid | |
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Record name | Aminosalicylic Acid | |
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Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |
Record name | SID855553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aminosalicylic acid | |
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Record name | P-AMINOSALICYLIC ACID | |
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Record name | Aminosalicylic Acid | |
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Vapor Pressure |
0.000004 [mmHg] | |
Record name | p-Aminosalicylic acid | |
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Mechanism of Action |
There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite. | |
Record name | Aminosalicylic acid | |
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Color/Form |
MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |
CAS No. |
65-49-6 | |
Record name | 4-Aminosalicylic acid | |
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Record name | Aminosalicylic Acid [USP] | |
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Record name | Benzoic acid, 4-amino-2-hydroxy- | |
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Record name | p-Aminosalicylic acid | |
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Record name | AMINOSALICYLIC ACID | |
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Record name | Aminosalicylic Acid | |
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Melting Point |
150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |
Record name | Aminosalicylic acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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